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molecular formula C10H17N2O4- B8608917 1,3-Pyrrolidinedicarboxylic acid, 3-amino-, 1-(1,1-dimethylethyl) ester

1,3-Pyrrolidinedicarboxylic acid, 3-amino-, 1-(1,1-dimethylethyl) ester

Cat. No. B8608917
M. Wt: 229.25 g/mol
InChI Key: RBVXSBGDNJDEIF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546404B2

Procedure details

Added (Trimethylsilyl)-diazomethane (2M in hexanes: 15 ml, 30 mmol) to a solution of 3-Amino pyrrolidine 1,3 dicarboxylic acid, 1-tert-butyl ester (900 mg, 3.9 mmol) in MeOH (5 ml) at room temperature. Stirred 10 minutes then evaporated solvent yielding 1T as an oil (0.9 g, 98%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][Si](C=[N+]=[N-])(C)C.[NH2:8][C:9]1([C:21]([O-:23])=[O:22])[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10]1>CO>[CH3:1][O:22][C:21]([C:9]1([NH2:8])[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:15])[CH2:10]1)=[O:23]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
900 mg
Type
reactant
Smiles
NC1(CN(CC1)C(=O)OC(C)(C)C)C(=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C1(CN(CC1)C(=O)OC(C)(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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